1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride

Description

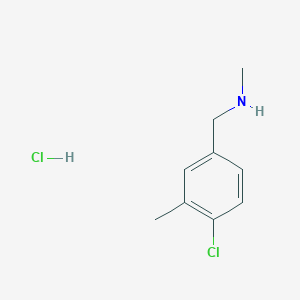

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine hydrochloride is a substituted benzylamine derivative characterized by a phenyl ring substituted with a chlorine atom at the para-position (C4) and a methyl group at the meta-position (C3). The primary amine group (-CH2NH2) is modified to an N-methylmethanamine moiety (-CH2NHCH3), forming a secondary amine. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name |

1-(4-chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDCNZBFNFWEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and methylamine.

Reaction Conditions: The phenol is first converted to an amine through a nucleophilic substitution reaction. This involves the reaction of 4-chloro-3-methylphenol with methylamine under basic conditions.

Formation of the Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt, which is the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: N-oxide derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine; hydrochloride is being investigated for its potential as an antimicrobial and anticancer agent . Research indicates that the compound may inhibit specific enzymes or receptor interactions, leading to therapeutic effects against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study highlighted the compound's effectiveness against specific cancer cell lines, showing promising results in inhibiting cell proliferation. The compound demonstrated dose-dependent inhibition in assays involving MCF7 (breast cancer) and NCI-H460 (lung cancer) cells, with IC₅₀ values indicating significant cytotoxicity at low concentrations .

The compound has been shown to possess antimicrobial properties , making it a candidate for further exploration in the development of new antibiotics. Its mechanism of action is thought to involve disruption of microbial cell function through interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that 1-(4-Chloro-3-methylphenyl)-N-methylmethanamine; hydrochloride exhibits activity against various bacterial strains, suggesting its potential use as a broad-spectrum antimicrobial agent .

Industrial Applications

Beyond its medicinal uses, this compound serves as an important intermediate in organic synthesis . It is utilized in the production of agrochemicals and other specialty chemicals due to its ability to undergo various chemical transformations .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The methylated amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Methyl Group : The 3-CH3 group in the target compound may sterically hinder interactions with certain receptors, differentiating it from simpler 4-Cl analogs .

- Amine Modification : N-methylation reduces basicity compared to primary amines (e.g., ethanamine in ), altering receptor binding kinetics .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activity of Selected Analogs

Key Observations :

- Receptor Selectivity: The 4-chloro-3-methylphenyl moiety in SR 144528 contributes to high CB2 receptor affinity, suggesting that the target compound may also interact with cannabinoid pathways if similarly functionalized .

- Antidepressant Potential: Structural similarities to benzoctamine (a tetracyclic antidepressant) imply that the target compound’s rigid aromatic system and N-methyl group could support monoamine reuptake inhibition .

- Synthetic Utility : Chlorinated N-methylmethanamine derivatives are frequently used as intermediates in antitubercular (e.g., compound 23 in ) and antipsychotic drug synthesis.

Biological Activity

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride, often referred to as a derivative of (4-Chloro-3-methylphenyl)methylamine, is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group and a methyl group on a phenyl ring, which may influence its reactivity and interactions with biological targets. Current research is exploring its applications in antimicrobial and anticancer therapies, as well as other therapeutic areas.

The molecular formula of this compound is C10H13ClN·HCl. The presence of the chloro and methyl groups contributes to its unique chemical structure, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN·HCl |

| Molecular Weight | 201.68 g/mol |

| Solubility | Soluble in water |

| Melting Point | 200-205 °C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism may involve the disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to modulate specific signaling pathways associated with cell proliferation and survival. For instance, preliminary findings suggest that it may affect the activity of certain enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

- Receptors : Binding to specific receptors that mediate physiological responses.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL, demonstrating its potential as an antimicrobial agent.

Cancer Cell Line Research

In another study focusing on cancer cell lines, the compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM.

Q & A

Basic Research Question

- ¹H/¹³C NMR :

- Aromatic protons : Peaks at δ 7.2–7.4 ppm (split due to chloro and methyl substituents).

- Methyl groups : N-methyl (δ 2.2–2.4 ppm) and aryl methyl (δ 2.3–2.5 ppm).

- Chlorine adjacency : Deshielding effects on neighboring carbons (e.g., C-Cl at ~135–140 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 199.6 (free base) and 236.1 (hydrochloride, accounting for isotopic Cl patterns).

- UV-Vis : λmax ~255 nm (aromatic π→π* transitions) .

How should researchers handle and store this compound to ensure long-term stability?

Basic Research Question

- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Stability : ≥5 years when stored properly; monitor via periodic HPLC (≥98% purity threshold) .

- Handling : Use dry gloves and anhydrous solvents during weighing. Pre-purge reaction vessels to avoid moisture ingress.

What strategies are effective for resolving contradictions in NMR data during structural elucidation?

Advanced Research Question

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the N-methyl group and the methanamine backbone.

- Comparative Analysis : Cross-check with PubChem data (InChI:

InChI=1S/C7H9ClN2.ClH/c1-4-5(8)2-3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H) to validate chemical shifts . - Dynamic NMR : Assess rotational barriers in the methanamine moiety if unexpected splitting occurs.

How can polymorph screening be conducted for this hydrochloride salt?

Advanced Research Question

- Crystallization Techniques : Use solvent/antisolvent pairs (e.g., ethanol/water) under varying temperatures.

- Characterization :

What impact do substituent positions (chloro vs. methyl) have on solubility and reactivity?

Advanced Research Question

- Solubility : The 4-chloro-3-methyl group increases hydrophobicity vs. unsubstituted analogs. Solubility in DMSO is ~50 mg/mL; aqueous solubility requires pH adjustment (≤4.0).

- Reactivity : The methyl group sterically hinders electrophilic substitution, while the chloro group directs electrophiles to the ortho/para positions. Computational modeling (e.g., DFT) predicts activation energies for functionalization .

Which analytical methods are recommended for assessing purity, and how can contaminants be identified?

Advanced Research Question

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN). Retention time ~8.2 min; impurities (e.g., unreacted benzyl chloride) elute earlier (~5.5 min).

- LC-MS : Detect trace byproducts (e.g., dimerization products at m/z 398).

- Elemental Analysis : Validate Cl content (theoretical: 29.8%; deviations >1% indicate incomplete salt formation) .

How do environmental conditions (pH, temperature) affect the compound’s stability in solution?

Advanced Research Question

- pH Stability : Degrades rapidly above pH 7 (hydrolysis of the C-Cl bond). Use buffered solutions (pH 4–6) for in vitro studies.

- Thermal Stability : Solutions in DMF remain stable for 48 hours at 25°C but degrade at 60°C (TGA shows 5% weight loss at 150°C). Accelerated stability studies (40°C/75% RH) predict a shelf life of 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.